molecular formula C8H18ClNO2 B1267968 Ethyl 6-aminohexanoate hydrochloride CAS No. 3633-17-8

Ethyl 6-aminohexanoate hydrochloride

Cat. No.: B1267968
CAS No.: 3633-17-8
M. Wt: 195.69 g/mol
InChI Key: MMSVBKQTXSDWQN-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a hydrochloride salt form of ethyl 6-aminohexanoate, which is an ester derivative of 6-aminohexanoic acid. This compound is of interest due to its diverse physical and chemical properties, making it useful in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-aminohexanoate hydrochloride can be synthesized through the reaction of caprolactam with ethanol in near-critical water. The reaction is catalyzed by tin(II) chloride (SnCl2) and involves the following steps:

    Caprolactam and Ethanol Reaction: Caprolactam reacts with ethanol in near-critical water to form ethyl 6-aminohexanoate.

    Hydrochloride Formation: The ethyl 6-aminohexanoate is then treated with hydrochloric acid to form this compound.

The reaction conditions include a temperature range of 423.15–643.15 K and the presence of SnCl2 as a catalyst. The yield of ethyl 6-aminohexanoate can be as high as 98% under these conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of ethyl 6-aminohexanoate.

    Reduction: Alcohol derivatives of ethyl 6-aminohexanoate.

    Substitution: Substituted ethyl 6-aminohexanoate derivatives.

Scientific Research Applications

Ethyl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 6-aminohexanoic acid, which can interact with enzymes and other proteins .

Comparison with Similar Compounds

Ethyl 6-aminohexanoate hydrochloride can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-aminohexanoic acid: The parent compound without the ester group.

    Ethyl 6-aminocaproate: Another ester derivative with similar properties.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

ethyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSVBKQTXSDWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332521
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3633-17-8
Record name 3633-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 6-aminocaproate hydrochloride was prepared from 6-aminocaproic acid, thionyl chloride, and ethanol by the general method of C. Temple, Jr., R. D. Elliott, and J. A. Montgomery, J. Med. Chem., 1988, 31, 697-700. The general method described in Step 1 of Example 1 was used to react 4-chloro-3-nitroquinoline (41.7 g, 200 mmol), ethyl 6-aminocaproate hydrochloride (46.9 g, 240 mmol) and triethylamine (50.6 g, 500 mmol) in dichloromethane for 15 hours to provide ethyl 6-(3-nitroquinolin-4-ylamino)hexanoate (60.6 g) as a yellow solid.
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Synthesis routes and methods II

Procedure details

Anhydrous ethanol (400 mL) was cooled to −78° C., and thionyl chloride (63.34 mL, 868.4 mmol) was added. The reaction was stirred for one hour at −78° C., and solid 6-aminocaproic acid (100.0 g, 723.7 mmol) was then added. The reaction was allowed to warm to ambient temperature slowly, stirred overnight, and then concentrated under reduced pressure. The residue was recrystallized from ethyl acetate:diethyl ether to provide 137 g of ethyl 6-aminocaproate hydrochloride as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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